1-(Methylsulfonyl)-1H-azepine

Beschreibung

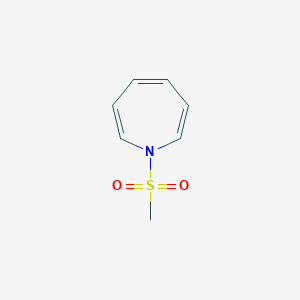

Structure

3D Structure

Eigenschaften

CAS-Nummer |

20646-53-1 |

|---|---|

Molekularformel |

C7H9NO2S |

Molekulargewicht |

171.22 g/mol |

IUPAC-Name |

1-methylsulfonylazepine |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)8-6-4-2-3-5-7-8/h2-7H,1H3 |

InChI-Schlüssel |

CGTCSULLRBOZPW-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)N1C=CC=CC=C1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Strategies for 1 Methylsulfonyl 1h Azepine and Its Structural Analogs

Cyclization Approaches to the Azepine Ring System.

The formation of the seven-membered azepine ring presents unique challenges due to unfavorable enthalpic and entropic factors. mdpi.comsci-hub.se Consequently, a variety of sophisticated cyclization strategies have been developed to efficiently construct this heterocyclic system. These methods include silyl (B83357) aza-Prins cyclization, metal-catalyzed intramolecular cyclizations, ring-closing metathesis, radical-mediated pathways, conjugate addition cyclizations, and ring expansion strategies. csic.esacs.org

Silyl Aza-Prins Cyclization and Tandem Peterson-Type Elimination.

A powerful method for synthesizing tetrahydroazepines, precursors to 1-(methylsulfonyl)-1H-azepine, is the silyl aza-Prins cyclization coupled with a Peterson-type elimination. csic.esacs.orgnih.gov This tandem reaction facilitates the formation of a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. csic.esacs.orgnih.gov

The reaction typically involves the condensation of a functionalized 1-amino-3-triphenylsilyl-4-pentene derivative with an aldehyde, mediated by a Lewis acid catalyst such as an iron(III) salt. csic.esacs.orgvulcanchem.com The proposed mechanism begins with the formation of an iminium ion, which is then intramolecularly trapped by the double bond. csic.esacs.orgnih.gov This cyclization generates a carbocation stabilized by the β-silyl group, which subsequently undergoes a Peterson-type elimination to yield the tetrahydroazepine ring and triphenylsilanol (B1683266) as a byproduct. csic.esacs.orgnih.gov

For instance, reacting 1-amino-3-triphenylsilyl-4-pentenes with various aldehydes in the presence of catalytic amounts of iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3) in dichloromethane (B109758) (DCM) at temperatures ranging from -20°C to room temperature has proven effective. csic.esacs.orgvulcanchem.com

Table 1: Examples of Silyl Aza-Prins Cyclization for Tetrahydroazepine Synthesis. acs.org

| Starting Amine | Aldehyde | Catalyst (equiv.) | Product | Yield (%) |

| N-(4-(triphenylsilyl)pent-4-en-1-yl)methanesulfonamide | Isovaleraldehyde | FeBr3 (0.1) | 2-isobutyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 90 |

| N-(4-(triphenylsilyl)pent-4-en-1-yl)methanesulfonamide | Phenylacetaldehyde | FeBr3 (0.1) | 2-benzyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 63 |

| N-(4-(triphenylsilyl)pent-4-en-1-yl)methanesulfonamide | Hydrocinnamaldehyde | FeBr3 (0.1) | 1-(methylsulfonyl)-2-phenethyl-2,3,6,7-tetrahydro-1H-azepine | 60 |

| N-(4-(triphenylsilyl)pent-4-en-1-yl)methanesulfonamide | Cyclohexanecarboxaldehyde | FeBr3 (0.1) | 2-cyclohexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 53 |

Metal-Catalyzed Intramolecular Cyclizations (e.g., Iron(III) Salt Mediation).

Metal-catalyzed intramolecular cyclizations are a cornerstone in the synthesis of heterocyclic compounds, including azepines. mdpi.comsci-hub.se Iron(III) salts, in particular, have emerged as sustainable and efficient catalysts for these transformations. csic.esacs.orgresearchgate.net These reactions often proceed under mild conditions and offer a direct route to the azepine core. csic.esacs.org

An example is the iron(III)-promoted aza-Prins cyclization, which constructs the seven-membered ring through the formation of C-N and C-C bonds. researchgate.net This methodology has been successfully applied to the synthesis of various substituted tetrahydroazepines. csic.esacs.org The process involves the reaction of homoallylic sulfonamides with aldehydes, where the iron(III) salt facilitates the cyclization cascade. researchgate.net

Rhodium catalysts have also been employed in the synthesis of azepine derivatives through various cycloaddition reactions, such as the [4+3] cycloaddition of triazoles with dienes and the arylative cyclization of 1,6-enynes with aryl boronic acids. sci-hub.se Furthermore, one-pot tandem reactions involving rhodium(III)-catalyzed C-H activation followed by base-catalyzed intramolecular amidation have been developed to construct fused azepine systems like azepino[3,2,1-hi]indoles. bohrium.com

Copper(I) catalysts have been utilized in the tandem amination/cyclization of functionalized allenynes with amines to produce trifluoromethyl-substituted azepine-2-carboxylates. mdpi.com Palladium-catalyzed heteroannulation of allenes starting from amines or tosylamides attached to an aryl iodide moiety also provides a route to azepines containing an exocyclic double bond. mdpi.com

Ring-Closing Metathesis Methodologies.

Ring-closing metathesis (RCM) has become a popular and powerful strategy for the synthesis of a wide array of unsaturated rings, including azepines. thieme-connect.comthieme-connect.comwikipedia.org This method involves the intramolecular reaction of a diene in the presence of a metal catalyst, typically ruthenium-based, to form a cyclic alkene and a volatile byproduct like ethylene. thieme-connect.comwikipedia.org The efficiency and functional group tolerance of RCM make it a versatile tool in heterocyclic chemistry. thieme-connect.comorganic-chemistry.org

The synthesis of various azepine derivatives has been achieved using RCM. For instance, pyrimido[b]azepines have been synthesized from 5-allyl-2,4,6-trichloropyrimidine (B1296169) in a multi-step sequence where RCM is the key ring-forming step. thieme-connect.comresearchgate.net Similarly, 4,4'-disubstituted hexahydroazepine derivatives have been prepared via an RCM reaction of ω-dienes using a second-generation Grubbs' catalyst. thieme-connect.com The synthesis of 2,5-dihydrobenzo[b]azepine has also been accomplished through an RCM reaction following a trifluoroacetyl protection step. rsc.org

The choice of catalyst, solvent, and reaction conditions can influence the efficiency and even the regioselectivity of the RCM process. researchgate.net Continuous flow technology has also been applied to RCM, allowing for significantly reduced reaction times. rsc.org

Table 2: Examples of Ruthenium-Catalyzed RCM for Azepine Synthesis

| Precursor | Catalyst | Product Type | Reference |

| Diene derived from 5-allyl-2,4,6-trichloropyrimidine | Ruthenium-based | Pyrimido[b]azepine | thieme-connect.comresearchgate.net |

| Chiral ω-dienes | Second-generation Grubbs' catalyst | 4,4'-Disubstituted hexahydroazepine | thieme-connect.com |

| N-Cbz-protected diene | Second-generation Grubbs' catalyst | Tetrahydroazepine | thieme-connect.com |

| Diene from amination product | Not specified | 2,5-Dihydrobenzo[b]azepine | rsc.org |

Radical-Mediated Cyclization Pathways (e.g., Atom-Transfer Radical Cyclization).

Radical-mediated cyclizations offer a powerful and complementary approach to the synthesis of seven-membered rings like azepines, often under mild conditions. researchgate.netmdpi.com These methods involve the generation of a radical species that undergoes an intramolecular cyclization. researchgate.net

Atom-transfer radical cyclization (ATRC) is a notable example, which has been used to synthesize various heterocyclic systems. acs.orgrsc.org This method typically involves the generation of a radical from a precursor containing a halogen atom, which then cyclizes onto a tethered unsaturated bond. rsc.org Photoredox catalysis has emerged as a key technology to initiate these radical processes using visible light. researchgate.netrsc.org

For instance, a visible-light-catalyzed photoredox ATRC has been developed for the halo-alkylation of 1,6-dienes. rsc.org While not directly forming this compound, this methodology showcases the potential of ATRC for constructing cyclic systems. Other radical-mediated strategies include cascade reactions where a radical addition triggers a cyclization event. researchgate.net For example, a metal-free cascade oxidative cyclization of 1,7-dienes has been developed to synthesize benzo[b]azepin-2-ones. researchgate.net Additionally, formal radical cyclization onto aromatic rings has been employed to create benzo-fused azepines. researchgate.netacs.org

Conjugate Addition Cyclizations.

Conjugate addition reactions, particularly those that proceed in a tandem or cascade fashion leading to cyclization, are a valuable strategy for constructing heterocyclic rings. acs.org These methods often involve the addition of a nucleophile to an α,β-unsaturated system, which then triggers an intramolecular cyclization.

In the context of azepine synthesis, chiral phosphoric acid-catalyzed thio-Michael addition/enantioselective protonation has been developed. acs.org This reaction utilizes 7-methylene-6-aryl-7H-dibenzo[b,d]azepines as Michael acceptors, which are reacted with aryl thiols to produce diversified 7-[(arylthio)methyl]-7H-dibenzo[b,d]azepines with high enantioselectivity. acs.org

Another approach involves the conjugate addition of formamides to nitroalkenes, which is followed by an intramolecular nitrile oxide cycloaddition to stereoselectively form azepines. researchgate.net While specific examples leading directly to this compound via this route are not detailed, these methodologies highlight the potential of conjugate addition cyclizations in the synthesis of the azepine core structure.

Ring Expansion Strategies.

Ring expansion reactions provide an alternative and powerful route to seven-membered rings like azepines from more readily available five- or six-membered heterocyclic precursors. mdpi.comnih.gov These strategies involve the insertion of an atom or a group of atoms into the smaller ring, leading to the formation of the larger azepine system.

Various methods have been developed for the ring expansion of different starting materials. For example, N-sulfonyllactams can undergo ring expansion when treated with reagents like tert-butyl propiolate in the presence of n-butyl lithium and boron trifluoride diethyl etherate. mdpi.comnih.gov Similarly, pyrimidine (B1678525) derivatives can be converted to diazepinone derivatives through ring expansion reactions with various nucleophiles. mdpi.comnih.gov

Photochemical dearomative ring expansion of nitroarenes mediated by blue light has been reported as a strategy to prepare complex azepanes from simple nitroarenes. nih.gov This process transforms the six-membered benzene (B151609) ring into a seven-membered ring system. nih.gov Additionally, rhodium-catalyzed ring expansion reactions of α-diazodicarbonyls with cyclic acetals have been used to synthesize nine-membered rings, showcasing the versatility of metal-catalyzed ring expansions. mdpi.com

Regioselective Functionalization and Derivatization of the Azepine Core

The ability to selectively introduce functional groups at specific positions on the azepine ring is crucial for developing a diverse range of structural analogs.

Introduction and Manipulation of the Methylsulfonyl Moiety

The methylsulfonyl group is a key component of the target molecule, influencing its chemical properties and reactivity. vulcanchem.com Its introduction is a critical step in the synthesis.

One of the most direct methods for the synthesis of this compound is the sulfonylation of 1H-azepine. vulcanchem.com This reaction typically involves treating 1H-azepine with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) or pyridine, in an anhydrous solvent like dichloromethane (DCM). vulcanchem.com The base is essential to neutralize the hydrochloric acid generated during the reaction.

Table 1: Reaction Parameters for the Sulfonylation of 1H-azepine

| Parameter | Condition |

| Reactants | 1H-azepine, Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine or Pyridine |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

The methylsulfonyl group, being a strong electron-withdrawing group, deactivates the azepine ring towards electrophilic substitution. However, it can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. vulcanchem.com This enables the derivatization of the azepine core at the nitrogen atom.

Alternative strategies involve building the azepine ring with the methylsulfonyl group already incorporated into one of the precursors. vulcanchem.com For instance, cyclization strategies, such as the silyl aza-Prins cyclization, have been adapted for the synthesis of substituted tetrahydroazepines, which can be precursors to the fully unsaturated azepine system. vulcanchem.comnih.gov

Stereoselective Synthesis of Substituted Azepine Systems

The synthesis of substituted azepines with defined stereochemistry is a significant challenge and a key area of research. Several strategies have been developed to control the stereochemical outcome of reactions involving the azepine core.

One approach involves the use of chiral catalysts in cycloaddition reactions. For example, a gold/palladium bimetallic relay catalysis has been employed for the enantioselective synthesis of furan-fused azepines. bohrium.com In this method, an enynamide is activated by a gold catalyst to form an azadiene in situ, which then undergoes an asymmetric [4+3] cycloaddition with a palladium-trimethylenemethane (TMM) species. bohrium.com This process yields fused azepines with high diastereoselectivities and excellent enantioselectivities. bohrium.com

Another strategy is the diastereoselective hydroboration of tetrahydroazepines to produce regioisomeric azepanols. mdpi.com The stereoselectivity of this reaction is dependent on the substrate. mdpi.com The resulting azepanols can then be oxidized to the corresponding oxo-azepines, providing access to densely functionalized systems. mdpi.com

Furthermore, ring expansion reactions of smaller, stereochemically defined rings can lead to the formation of chiral azepines. For instance, diastereomerically pure azepane derivatives have been prepared with complete stereoselectivity and regioselectivity through the ring expansion of piperidines. researchgate.net

Table 2: Stereoselective Synthetic Approaches to Substituted Azepines

| Method | Key Features | Outcome |

| Gold/Palladium Relay Catalysis | Asymmetric [4+3] cycloaddition of in situ generated azadienes. bohrium.com | High diastereoselectivity and excellent enantioselectivity of furan-fused azepines. bohrium.com |

| Diastereoselective Hydroboration | Substrate-dependent hydroboration of tetrahydroazepines. mdpi.com | Formation of regioisomeric azepanols with controlled stereochemistry. mdpi.com |

| Piperidine Ring Expansion | Ring expansion of diastereomerically pure piperidines. researchgate.net | Excellent yield and exclusive stereoselectivity and regioselectivity of azepane derivatives. researchgate.net |

Optimization and Mechanistic Refinement of Synthetic Procedures

The optimization of reaction conditions and a thorough understanding of the reaction mechanisms are essential for developing efficient and scalable syntheses of this compound and its analogs.

For the direct sulfonylation of 1H-azepine, optimization involves careful control of stoichiometry, temperature, and reaction time to maximize the yield and purity of the product. vulcanchem.com The reaction is typically performed at 0°C to control the exothermic nature of the reaction and then allowed to stir at room temperature for an extended period to ensure complete conversion. vulcanchem.com

Similarly, the synthesis of tetrahydroazepines via an iron(III)-catalyzed silyl aza-Prins cyclization involves the formation of a C-N and a C-C bond, along with an endocyclic double bond, in a single step under mild conditions. researchgate.net Mechanistic investigations help in understanding the role of the catalyst and the reaction intermediates, allowing for the optimization of catalyst loading and reaction conditions to improve yields and selectivity. researchgate.net

Recent developments in synthetic methodology include visible-light-promoted selective sulfonylation of dienes to access sulfonyl-benzazepine derivatives. researchgate.net Preliminary mechanistic studies suggest that this reaction involves a sulfonyl radical engaged in a cascade process. researchgate.net Such photochemical methods offer a milder and more sustainable alternative to traditional thermal reactions.

Sophisticated Structural Elucidation of 1 Methylsulfonyl 1h Azepine Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural characterization of novel compounds. For N-sulfonylated azepines, high-field NMR and high-resolution mass spectrometry are indispensable tools for elucidation in the solution phase.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, H-GOESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, are used to identify the different chemical environments of the hydrogen and carbon atoms. For 1-(methylsulfonyl)-1H-azepine, the electron-withdrawing methylsulfonyl group influences the chemical shifts of the azepine ring protons. vulcanchem.com

1D NMR Spectroscopic Data for this compound

| Spectrum | Solvent | Frequency | Chemical Shift (δ) and Description |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 400 MHz | δ 3.10 (s, 3H, -SO₂CH₃), δ 6.50–7.20 (m, 4H, azepine ring protons), δ 2.80–3.20 (m, 2H, ring CH₂ groups). vulcanchem.com |

| ¹³C NMR | CDCl₃ | - | δ 42.5 (-SO₂CH₃), δ 125–140 (aromatic carbons). vulcanchem.com |

Two-dimensional (2D) NMR techniques are employed to establish connectivity and spatial relationships between atoms. For instance, 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments can confirm through-space proximity between nuclei, which is crucial for assigning the stereochemistry of major and minor conformers in solution. acs.orgnih.gov In studies of other functionalized azepines, 2D ROESY NMR was used to unambiguously determine the location of double bonds by observing cross-peaks between protons of a terminal =CH₂ group and adjacent methylene (B1212753) groups, confirming their spatial proximity. mdpi.com These advanced NMR methods are essential, as conventional techniques can sometimes be ineffective for the structural estimation of nitrogen-rich heterocycles. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. This method provides a high degree of confidence in the identity of a newly synthesized compound. For various functionalized azepine derivatives, HRMS has been successfully used to confirm their elemental composition by matching the experimentally measured mass to the calculated mass with a high level of accuracy. mdpi.com

Exemplary HRMS Data for Functionalized Azepine Derivatives

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| Azepine Derivative 3a | C₁₇H₂₀F₃N₂O₂ | 341.1471 | 341.1472 | mdpi.com |

| Azepine Derivative 3d | C₂₅H₂₈F₃N₂O₂ | 445.2097 | 445.2092 | mdpi.com |

| Azepine Derivative 3e | C₁₈H₂₂F₃N₂O₃ | 371.1577 | 371.1578 | mdpi.com |

Comprehensive Mass Spectrometry Fragmentation Analysis (e.g., Electron Impact (EI), Chemical Ionization (CI), Collision-Induced Dissociation (CID), Electron-Activated Dissociation (EAD))

Mass spectrometry is also used to deduce structural information through controlled fragmentation of the parent molecule. The choice of ionization method significantly affects the resulting mass spectrum.

Electron Impact (EI) and Chemical Ionization (CI): EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to extensive and reproducible fragmentation. wikipedia.orglibretexts.org This fragmentation pattern is valuable for structural determination. wikipedia.orglibretexts.org In contrast, Chemical Ionization (CI) is a "soft" ionization method that uses a reagent gas to ionize the analyte more gently. researchgate.netazom.com This results in less fragmentation and often preserves the molecular ion, which might not be observable with EI. researchgate.netazom.com Studies on azepinyl phosphonates using EI-MS show that fragmentation routes often involve the straightforward elimination of the phosphonate (B1237965) group. researchgate.net

Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD): Tandem mass spectrometry (MS/MS) techniques like CID and EAD provide deeper structural insights. CID is a widely used fragmentation method, but for some molecules, the resulting fragments may not be sufficient for unambiguous identification. biorxiv.orgnih.gov EAD is a newer, complementary technique that can fragment singly-charged ions and often yields unique and abundant product ions not seen in CID spectra. nih.govsciex.com EAD can provide different ion types (e.g., 'c' and 'z' ions from peptides, versus the 'b' and 'y' ions from CID), offering a more complete picture of the molecular structure. sciex.comnih.gov The use of EAD in conjunction with CID can, therefore, enhance confidence in the structural elucidation of complex molecules and their metabolites. nih.govsciex.com

Solid-State Structural Determination via X-ray Crystallography of Azepine Complexes

A single-crystal X-ray analysis of (3-acetyl-1H-azepine)tricarbonyliron(0) provided detailed molecular geometry. rsc.org In this complex, the iron atom binds to the C(4)-C(7) butadiene fragment of the azepine ring. rsc.org The analysis revealed that the azepine ring is non-planar, with the plane of the butadiene fragment C(4)–(7) forming a dihedral angle of 141° with the plane defined by N(1), C(2)–(4). rsc.org

Selected Bond Lengths from X-ray Analysis of (3-acetyl-1H-azepine)tricarbonyliron(0)

| Bond | Length (Å) |

|---|---|

| N(1)–C(2) | 1.343 |

| C(2)–C(3) | 1.364 |

| C(3)–C(4) | 1.458 |

| C(4)–C(5) | 1.457 |

| C(5)–C(6) | 1.392 |

| C(6)–C(7) | 1.464 |

| C(7)–N(1) | 1.391 |

Data from Waite, M. G., & Sim, G. A. (1971). J. Chem. Soc. A, 1009-1013. rsc.org

This type of detailed structural data is crucial for understanding metal-ligand interactions and the inherent geometry of the azepine ring system. numberanalytics.com

Detailed Conformational Analysis of the Azepine Ring System

Seven-membered rings like azepine exhibit significantly more complex conformational behavior than their five- or six-membered counterparts due to their increased flexibility. nih.govbeilstein-journals.orgumich.edu The conformational analysis of the azepine ring system is therefore not a trivial task. umich.edu

The 1H-azepine ring is known to adopt a non-planar, boat-like structure. beilstein-journals.org Computational studies and experimental data for various derivatives indicate that the ring can exist in several conformations, such as chair-like and boat-like forms, to minimize steric and torsional strain. The seven-membered heterocycle shows dynamic features, including the potential for ring inversion, where the ring flips between two conformational diastereoisomers. nih.gov The energy barrier for this inversion and the preference for a particular conformation (e.g., pseudo-equatorial or pseudo-axial arrangement of a substituent) are influenced by the nature and position of substituents on the ring. nih.gov The increased flexibility of the seven-membered ring can compensate for higher steric hindrance during conformational changes. nih.gov

Computational and Theoretical Frameworks for 1 Methylsulfonyl 1h Azepine

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT), Hückel Molecular Orbital (HMO) Theory, Self-Consistent Field (SCF) Methods)

Quantum chemical methods are fundamental to understanding the molecular properties of 1-(methylsulfonyl)-1H-azepine. Density Functional Theory (DFT) has become a particularly prevalent method for studying azepine derivatives due to its balance of computational cost and accuracy. researchgate.netacs.orgnih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For instance, in related sulfonamide-containing heterocyclic compounds, DFT has been successfully used to correlate computed structural and spectroscopic data with experimental findings from X-ray crystallography and NMR spectroscopy. nih.gov

While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles from studies on analogous systems can be applied. For example, a DFT investigation into N-substituted dibenzo[b,f]azepines has shown how different substituents influence the geometry of the central seven-membered ring. mdpi.com It is anticipated that the electron-withdrawing nature of the methylsulfonyl group in this compound would significantly impact the electronic distribution and geometry of the azepine ring.

Hückel Molecular Orbital (HMO) theory, although a simpler method, provides a qualitative understanding of the π-electron system in the azepine ring. mdpi.com According to Hückel's rule, for a cyclic, planar system to be aromatic, it must possess 4n+2 π-electrons. The 1H-azepine ring contains 8 π-electrons, which would classify it as anti-aromatic if planar. This inherent anti-aromaticity drives the ring to adopt a non-planar conformation. researchgate.netrsc.orgrsc.org The substitution of a methylsulfonyl group on the nitrogen atom is expected to further influence the π-electron distribution and the degree of non-planarity.

Self-Consistent Field (SCF) methods, such as Hartree-Fock, serve as a foundation for more advanced computational techniques. While often less accurate than DFT for electron correlation effects, SCF methods are crucial for obtaining initial wavefunctions and understanding fundamental electronic structure.

Table 5.1.1: Illustrative Calculated Properties of Azepine Derivatives from Theoretical Studies

| Property | Method | Typical Calculated Value/Observation | Reference |

| Ring Conformation | DFT, DNMR | Non-planar boat or chair conformations are energetically favored over a planar structure. | researchgate.net |

| Aromaticity (HOMED) | DFT | The central azepine ring can exhibit varying degrees of aromaticity or anti-aromaticity depending on substitution. | mdpi.com |

| C-N Bond Lengths | DFT | Calculated C-N bond lengths in saturated azepine rings (azepanes) are around 1.459 Å. | acs.org |

| N-H Proton Chemical Shift | DFT (GIAO) | Highly dependent on the chemical environment and solvent, with significant variation in computed values. | nih.gov |

| Tautomeric Stability | DFT | For parent 1H-azepine, DFT calculations can predict the relative stability of its tautomeric forms (e.g., 2H-, 3H-, 4H-azepine). | researchgate.netscribd.com |

Note: This table presents typical findings for azepine derivatives from the literature and serves as an illustrative guide for the expected properties of this compound.

Prediction and Validation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states, intermediates, and reaction pathways that can be difficult to observe experimentally. numberanalytics.com For azepine systems, theoretical approaches can predict the most probable routes for reactions such as cycloadditions, electrophilic substitutions, and nucleophilic attacks. researchgate.netslideshare.netnih.gov

For this compound, computational studies could be used to model various transformations. For example, the reaction of related 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) has been proposed to proceed through a 1,4-addition mechanism, a hypothesis that could be rigorously tested using DFT to calculate the energies of the proposed intermediates and transition states. researchgate.net Similarly, in gold-catalyzed reactions leading to azepine formation, DFT calculations have supported stepwise mechanisms by identifying key intermediates and determining rate-determining steps. nih.gov

The reactivity of the azepine ring in this compound is influenced by the strongly electron-withdrawing methylsulfonyl group. This group is expected to deactivate the ring towards electrophilic attack and potentially activate it for nucleophilic substitution. Computational models can quantify these effects by calculating reaction energy barriers for different mechanistic possibilities. numberanalytics.com For instance, modeling the addition of a nucleophile to the azepine ring would involve locating the transition state and calculating its energy relative to the reactants, thereby predicting the feasibility of the reaction.

Theoretical Studies on Electronic Structure and Aromaticity of the Azepine Ring

The electronic structure and aromaticity of the azepine ring are topics of significant theoretical interest. As an 8-π electron system, 1H-azepine is considered anti-aromatic in its planar form. researchgate.netrsc.orgrsc.org This leads to a puckered, non-planar boat-like conformation to avoid the destabilizing effects of anti-aromaticity. smu.edu The introduction of a methylsulfonyl group at the nitrogen atom significantly alters the electronic landscape. The sulfonyl group's electron-withdrawing nature reduces the electron density on the nitrogen atom and, by extension, within the π-system of the ring.

Theoretical methods are used to quantify the aromaticity of the azepine ring. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are calculated using DFT. For instance, studies on dibenzo[b,f]azepines have shown that substitution can significantly alter the HOMA value of the central azepine ring, indicating changes in its aromatic character. mdpi.com In some cases, the azepine ring can even exhibit aromatic character upon protonation or within specific molecular frameworks. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined computationally. acs.org The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing sulfonyl group is expected to lower the energies of both the HOMO and LUMO, potentially affecting its reactivity and spectroscopic properties.

Table 5.3.1: Theoretical Aromaticity Indices for Azepine-Related Systems

| System | Method | Aromaticity Index | Finding | Reference |

| 5H-dibenzo[b,f]azepine | DFT | HOMED | The central ring can be considered aromatic, with values sensitive to substitution. | mdpi.com |

| 1H-azepine (planar) | DFT | NICS | Exhibits anti-aromatic character. | researchgate.net |

| Cycl researchgate.netresearchgate.netacs.orgazine-fused azepine | DFT | NICS | The azepine ring shows significant local anti-aromaticity. | rsc.orgrsc.org |

| 1H-azepine cation | DFT | NICS | The cation is predicted to be aromatic (homoheteroaromaticity). | researchgate.net |

Note: This table provides examples of how theoretical indices are used to describe the aromaticity in various azepine-containing systems.

Conformational Landscape Analysis and Energy Surface Mapping

The seven-membered azepine ring is conformationally flexible, capable of adopting various non-planar structures such as boat, chair, and twist-boat conformations. researchgate.netsmu.edu Computational methods are essential for exploring the conformational landscape and mapping the potential energy surface (PES) of these molecules. By calculating the relative energies of different conformers and the energy barriers for their interconversion, a comprehensive understanding of the molecule's dynamic behavior can be achieved.

A full conformational analysis of this compound would involve systematically exploring the torsional angles of the ring to identify all low-energy minima and the transition states that connect them. This can be accomplished through techniques like PES scans, where the energy is calculated as a function of one or more dihedral angles. acs.org Such analyses have been performed on related heterocyclic systems, revealing, for example, that twist-chair conformations are often the most stable. acs.org

The results of these computational analyses can be correlated with experimental techniques like dynamic NMR (DNMR) spectroscopy, which can measure the energy barriers for conformational changes like ring inversion. researchgate.net For dibenzo[b,e]azepine derivatives, the activation barrier for ring inversion has been determined experimentally and can be compared with computationally derived values. researchgate.net

Substituent Effects on Molecular Geometry and Reactivity: A Theoretical Perspective

Computational studies on substituted heterocyclic systems have shown that electron-withdrawing groups can lead to the elongation of certain bonds. arabjchem.org In the case of this compound, the N-S bond and the adjacent C-N bonds would be of particular interest. DFT calculations can predict these geometric parameters with high accuracy. mdpi.com

From a reactivity perspective, the methylsulfonyl group's effect can be analyzed by examining the molecular electrostatic potential (MEP) and Fukui functions. acs.orgnih.gov The MEP map visually indicates regions of positive and negative electrostatic potential, highlighting likely sites for electrophilic and nucleophilic attack. For this compound, the region around the sulfonyl group's oxygen atoms would be highly negative, while the azepine ring would likely have a more positive potential compared to the parent 1H-azepine. Fukui functions can be calculated to predict the local reactivity at different atomic sites, offering a more quantitative measure of where electrophiles, nucleophiles, and radicals are most likely to react.

Chemical Reactivity Profile of 1 Methylsulfonyl 1h Azepine

Reactivity of the Azepine Heterocyclic Core

The 1H-azepine ring is an unsaturated seven-membered heterocycle containing one nitrogen atom. slideshare.net Unlike its six-membered aromatic counterpart, pyridine, the larger azepine ring is not planar and does not fulfill Hückel's rule for aromaticity, rendering it non-aromatic and highly reactive. copbela.org The presence of three endocyclic double bonds within the azepine core provides sites for various chemical transformations. The reactivity of the azepine ring in 1-(methylsulfonyl)-1H-azepine is significantly influenced by the methylsulfonyl group, which withdraws electron density from the ring system. This electron-deficient nature makes the ring susceptible to certain types of reactions while deactivating it towards others. vulcanchem.com

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group (-SO₂CH₃) is a key functional group that profoundly influences the reactivity of the molecule. It is a strong electron-withdrawing group, which enhances the polarity of the molecule. vulcanchem.com This group can participate in several transformations:

Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions. This allows for the replacement of the -SO₂CH₃ group with other functionalities, such as amines or thiols, often in the presence of a base. vulcanchem.com This reactivity is a common feature of sulfonyl groups attached to nitrogen in heterocyclic systems.

Reduction: The sulfonyl group can be reduced to a lower oxidation state. For instance, strong reducing agents like lithium aluminum hydride can reduce the sulfonyl group.

Oxidation: While the sulfur atom is already in a high oxidation state, the methyl group can potentially undergo oxidation under harsh conditions.

The ability to use the methylsulfonyl group as a leaving group is particularly valuable in synthetic chemistry for the functionalization of the azepine nitrogen. vulcanchem.com

Reactions at the Endocyclic Double Bond

The three double bonds within the 1H-azepine ring are centers of reactivity. These bonds can undergo a variety of reactions typical of alkenes, although their reactivity is modulated by the electronic effects of the methylsulfonyl group and the cyclic nature of the system.

Cycloaddition Reactions: Azepines can participate in cycloaddition reactions. For example, they can undergo Diels-Alder type reactions, acting as either the diene or dienophile component, depending on the reaction partner. slideshare.netscribd.com

Aza-Prins Cyclization: Derivatives of this compound, specifically tetrahydroazepines, can be synthesized via an aza-Prins cyclization. This reaction involves the formation of a C-N and a C-C bond, along with an endocyclic double bond, in a single step, often catalyzed by a Lewis acid like iron(III) salts. csic.esacs.orgresearchgate.netresearchgate.net This methodology provides an efficient route to substituted tetrahydroazepines. csic.esacs.orgresearchgate.netresearchgate.net

The following table summarizes the synthesis of various 2-substituted-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine derivatives using the aza-Prins cyclization. csic.esacs.org

| Aldehyde Reactant | Resulting 2-Substituent | Yield (%) | Reference |

| Isovaleraldehyde | Isobutyl | 73 | csic.esacs.org |

| Heptanal | Hexyl | 81 | nih.gov |

| 4-Pentenal | But-3-en-1-yl | - | acs.org |

| Phenylacetaldehyde | Benzyl | 63 | csic.esacs.org |

| Hydrocinnamaldehyde | Phenethyl | 60 | csic.esacs.org |

| Cyclohexanecarboxaldehyde | Cyclohexyl | 53 | csic.esacs.org |

| 4-Oxobutyl benzoate | 3-(Benzoyloxy)propyl | 62 | csic.es |

Electrophilic and Nucleophilic Reactions of the Azepine System

The electronic nature of the this compound ring system allows for both electrophilic and nucleophilic reactions, though the specifics are heavily influenced by the electron-withdrawing sulfonyl group.

Electrophilic Substitution: The electron-deficient nature of the azepine ring, due to the methylsulfonyl group, generally deactivates it towards electrophilic aromatic substitution. However, under certain conditions, reactions like nitration or halogenation may be possible at specific positions. vulcanchem.com The presence of activating groups on the ring could facilitate such reactions. copbela.org In general, electrophilic attack on the nitrogen atom is less likely due to the electron-withdrawing nature of the attached sulfonyl group.

Nucleophilic Reactions: The electron-withdrawing sulfonyl group makes the pyrimidine (B1678525) ring in related systems more susceptible to nucleophilic attack. By analogy, the azepine ring in this compound is activated towards nucleophilic attack. Nucleophiles can add to the carbon atoms of the double bonds, leading to a variety of functionalized azepine derivatives. The methylsulfonyl group itself can also be the site of nucleophilic substitution, as mentioned earlier. vulcanchem.comlibretexts.org

Rearrangement Reactions of this compound Derivatives

The azepine ring system and its derivatives are known to undergo various rearrangement reactions, often driven by the relief of ring strain or the formation of more stable products.

Thermal Rearrangements: Substituted 1H-azepines can undergo thermal rearrangements to form fulvene (B1219640) derivatives. rsc.org This type of reaction involves significant reorganization of the ring structure.

Ring Contraction: Azepines can undergo ring contraction reactions, which are often controlled by orbital symmetry rules. scribd.com

Smiles Rearrangement: Derivatives of azepines can undergo the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. researchgate.net

Cycloaddition-Rearrangement Cascades: In some cases, cycloaddition reactions can be followed by rearrangements to yield complex molecular architectures. For example, rhodium-catalyzed reactions of dienyltriazoles can lead to fused azepine derivatives through a cyclopropanation/1-aza-Cope rearrangement sequence. nsf.gov

Role of 1 Methylsulfonyl 1h Azepine in Contemporary Organic Synthesis

Contribution as a Versatile Building Block for Complex Molecules

1-(Methylsulfonyl)-1H-azepine serves as a foundational building block for more elaborate molecular architectures. Its derivatives, particularly substituted tetrahydroazepines, are key intermediates in synthetic pathways. A notable example is the use of N-(4-(trimethylsilyl)but-3-en-1-yl)methanesulfonamide, a precursor to the 1-(methylsulfonyl)-azepine core, in iron(III)-catalyzed reactions to generate a variety of 2-substituted-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepines. researchgate.netacs.org This methodology demonstrates the compound's utility in creating a library of complex structures by simply varying the aldehyde component in the reaction. researchgate.netacs.org The resulting tetrahydroazepines are valuable scaffolds for further chemical modification.

The table below illustrates the synthesis of various complex tetrahydroazepine derivatives starting from a 1-(methylsulfonyl)amine precursor and different aldehydes, highlighting its role as a versatile building block. researchgate.netacs.org

| Aldehyde Reactant | Resulting Complex Molecule | Yield (%) |

| Heptanal | 2-Hexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 81 |

| Phenylacetaldehyde | 2-Benzyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 63 |

| Hydrocinnamaldehyde | 1-(Methylsulfonyl)-2-phenethyl-2,3,6,7-tetrahydro-1H-azepine | 60 |

| Cyclohexanecarboxaldehyde | 2-Cyclohexyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 53 |

| Isovaleraldehyde | 2-Isobutyl-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine | 72 |

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. researchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate chemical diversity. nih.gov

The 1-(methylsulfonyl)azepine framework is accessible through a powerful MCR known as the aza-Prins cyclization. researchgate.netresearchgate.net In this reaction, a mesylated amine (such as N-(4-(trimethylsilyl)but-3-en-1-yl)methanesulfonamide), an aldehyde, and a Lewis acid catalyst (e.g., FeBr₃) converge to form substituted tetrahydroazepines. researchgate.netresearchgate.net This process efficiently constructs the seven-membered ring and installs a side chain in a single, convergent step, showcasing the power of MCRs in modern synthesis. researchgate.net The reaction proceeds under mild conditions and represents a sustainable approach to synthesizing these important heterocyclic structures. researchgate.net

The following table details the components of the aza-Prins multi-component reaction leading to various tetrahydroazepine products. researchgate.netacs.orglookchem.com

| Amine Component | Aldehyde Component | Catalyst | Product Type |

| N-(4-(trimethylsilyl)but-3-en-1-yl)methanesulfonamide | Various aliphatic/aromatic aldehydes | FeBr₃ | 2-Substituted-1-(methylsulfonyl)-2,3,6,7-tetrahydro-1H-azepine |

Precursor for Diverse Heterocyclic Scaffolds

Beyond its direct use, this compound acts as a precursor to a variety of other heterocyclic systems. The inherent reactivity of the sulfonyl-activated azepine ring allows for its transformation into different scaffolds, expanding its synthetic utility.

One significant transformation is the synthesis of azepinone derivatives. Research has demonstrated that N-sulfonyl-1,2,3-triazoles can react with vinyl ketenes in a formal (4+3)-cycloaddition to construct functionalized azepinones. rsc.org In this rhodium(II)-catalyzed reaction, the N-sulfonyl triazole serves as a metallocarbene precursor that engages with the 1,4-dipole equivalent of the vinyl ketene. rsc.org While this specific example uses a triazole, it illustrates how the N-sulfonyl moiety is key to generating reactive intermediates that can be trapped to form new heterocyclic rings, such as the azepin-2-one core. rsc.org This provides a template for developing transformations from the more direct this compound scaffold. rsc.org

Furthermore, the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives has been achieved through the intramolecular condensation of tertiary enamides containing a formyl group, a reaction catalyzed by a Lewis acid. chimia.ch These methods highlight the broad potential of functionalized amine derivatives in constructing a range of azepine-based heterocycles. chimia.ch

| Starting Precursor Type | Reaction Type | Resulting Heterocyclic Scaffold |

| N-(4-(trimethylsilyl)but-3-en-1-yl)methanesulfonamide | Aza-Prins Cyclization | Tetrahydroazepine |

| N-Sulfonyl-1,2,3-triazole + Vinyl Ketene | (4+3)-Cycloaddition | Azepinone |

| Tertiary Enamide with Formyl Group | Intramolecular Condensation | Dihydroazepine / Azepinone |

Design of Chiral Azepine Scaffolds for Asymmetric Transformations

The development of methods for the enantioselective synthesis of chiral amines and heterocyclic scaffolds is a major focus of modern chemistry, driven by the need for enantiopure pharmaceuticals. acs.orgnih.gov Chiral azepine scaffolds are particularly valuable but their synthesis remains a challenge. nih.gov

Contemporary research has established several powerful strategies for the asymmetric synthesis of chiral azepines, although these methods often start with precursors other than this compound itself. These advanced techniques include:

Organocatalytic Cycloadditions: Enantioselective methods using chiral organocatalysts have been developed to construct fused azepine skeletons with multiple stereocenters, achieving excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee). researchgate.netlookchem.comnih.gov

Transition Metal-Catalyzed Cyclizations: Copper-catalyzed asymmetric intramolecular cyclizations of specifically designed 2'-vinyl-biaryl-2-imines can produce dibenzo[b,d]azepines containing both central and axial chirality with high enantioselectivity (up to 99% ee). rsc.org

Asymmetric Hydrogenation: Chiral iridium and ruthenium catalysts are used for the asymmetric hydrogenation of various dibenzo-fused azepine precursors to afford chiral dihydrodibenzo-fused azepines in high yields and enantiomeric excess (up to 99% ee). bohrium.comajchem-b.com

While methods using precursors like 1-(methylsulfonyl)amines are well-established for creating racemic azepines, their direct application in asymmetric transformations to generate chiral scaffolds is not yet widely reported. researchgate.net The current state-of-the-art relies on more complex, pre-functionalized substrates to achieve high levels of stereocontrol. bohrium.com The adaptation of simpler, versatile building blocks like this compound for use in these powerful asymmetric transformations represents a promising and logical direction for future research in the field.

Q & A

Q. How should contradictory results in the biological activity of this compound derivatives be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.